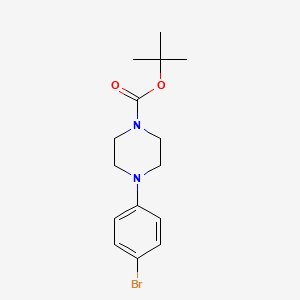

1-Boc-4-(4-Bromophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

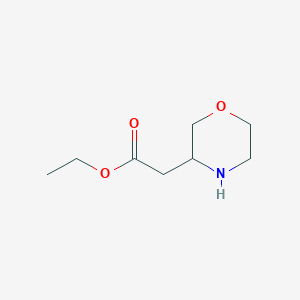

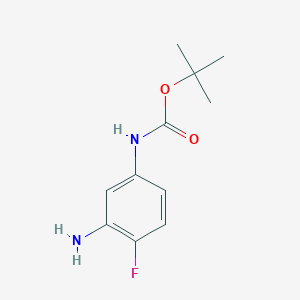

1-Boc-4-(4-Bromophenyl)piperazine (CAS# 352437-09-3) is a reagent used in the synthesis of dual Bcl-2/Bcl-xL inhibitors . It is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Boc-4-(4-Bromophenyl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino .Physical And Chemical Properties Analysis

1-Boc-4-(4-Bromophenyl)piperazine has a molecular weight of 341.24 g/mol . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Synthesis of Piperazine-Containing Drugs

The piperazine moiety, such as in 1-Boc-4-(4-Bromophenyl)piperazine, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and the therapeutic class . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .

Kinase Inhibitors

Piperazine-containing compounds are used in the synthesis of kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases, which play a key role in cell functions such as cell signaling, metabolism, division, and survival.

Receptor Modulators

Piperazine derivatives are also used as receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body, which can help to regulate biological processes.

Preparation of Piperazine Derivatives

1-Boc-piperazine may be used in the preparation of series of (m -phenoxy)phenyl substituted piperazine derivatives . These derivatives can have various applications in medicinal chemistry.

Synthesis of α,β-Poly (2-Oxazoline) Lipopolymers

1-Boc-piperazine is used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization . These lipopolymers have potential applications in drug delivery and tissue engineering.

Synthesis of Indazole DNA Gyrase Inhibitors

1-Boc-piperazine is used in the synthesis of monosubstituted piperazines, for example, in the synthesis of indazole DNA gyrase inhibitors . DNA gyrase inhibitors are a class of antibiotics that inhibit bacterial DNA gyrase or the closely related topoisomerase IV.

Synthesis of Dual Bcl-2/Bcl-xL Inhibitors

1-Boc-4-(4-Bromophenyl)piperazine is a reagent used in the synthesis of dual Bcl-2/Bcl-xL inhibitors . These inhibitors are potential anticancer agents that induce apoptosis in cancer cells by inhibiting the Bcl-2 and Bcl-xL proteins.

Agrochemical, Pharmaceutical and Dyestuff Applications

1-Boc-4-(4-aminophenyl)piperazine is an important organic intermediate. It can be used in agrochemical, pharmaceutical and dyestuff applications . For instance, it can be used in the synthesis of dyes and pigments, pharmaceuticals, and agrochemicals such as pesticides and herbicides.

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Boc-4-(4-Bromophenyl)piperazine is a reagent used in the synthesis of dual Bcl-2/Bcl-xL inhibitors . Bcl-2 and Bcl-xL are proteins that play crucial roles in a process called apoptosis, or programmed cell death. By inhibiting these proteins, the compound can induce apoptosis in certain cells, which is particularly useful in the treatment of various cancers.

Mode of Action

The compound interacts with its targets (Bcl-2 and Bcl-xL proteins) by binding to their active sites, thereby inhibiting their function. This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis .

Biochemical Pathways

The primary pathway affected by 1-Boc-4-(4-Bromophenyl)piperazine is the apoptosis pathway. By inhibiting Bcl-2 and Bcl-xL proteins, the compound prevents these proteins from suppressing apoptosis. This leads to an increase in the release of cytochrome c from the mitochondria, which then triggers a cascade of events leading to cell death .

Pharmacokinetics

The compound’s solubility, stability, and permeability would also play roles in determining its pharmacokinetic profile .

Result of Action

The primary result of the action of 1-Boc-4-(4-Bromophenyl)piperazine is the induction of apoptosis in cells where Bcl-2 and Bcl-xL are overexpressed. This can lead to the reduction of tumor size and potentially halt the progression of diseases such as cancer .

Action Environment

The action, efficacy, and stability of 1-Boc-4-(4-Bromophenyl)piperazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For instance, the compound should be stored at room temperature for optimal stability .

Propiedades

IUPAC Name |

tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIPWYSRBGTXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473892 |

Source

|

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(4-Bromophenyl)piperazine | |

CAS RN |

352437-09-3 |

Source

|

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)